molecular formula C9H6BrFN2 B2642235 8-Bromo-6-fluoroquinolin-4-amine CAS No. 1248250-53-4

8-Bromo-6-fluoroquinolin-4-amine

Cat. No.: B2642235
CAS No.: 1248250-53-4
M. Wt: 241.063
InChI Key: VWKMEADFEAFVIN-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoroquinolin-4-amine (CAS 1065088-21-2) is a halogenated quinoline derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C9H6BrFN2 and a molecular weight of 241.06 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The quinoline scaffold, particularly 4-aminoquinolines, is well-established in pharmaceutical research due to its diverse biological activity . This specific compound features bromine and fluorine atoms at the 8 and 6 positions of the quinoline ring, respectively. These halogens are strategic handles for further synthetic modification via cross-coupling reactions, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies . The 4-amino group is a critical pharmacophore, often enabling interactions with biological targets. Compounds based on the 4-aminoquinazoline and 4-aminoquinoline skeleton are extensively investigated as potent inhibitors of various protein kinases . For instance, structurally related molecules have been developed as selective Aurora A kinase inhibitors, which play a key role in cell cycle regulation and are promising targets in oncology . Other research explores similar N-(heteroaryl)-quinazolin-4-amine structures as effective molecular skeletons for developing potent and sometimes reversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitors for cancer treatment . This compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate in drug discovery programs, particularly in oncology, to develop novel targeted therapies.

Properties

IUPAC Name

8-bromo-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKMEADFEAFVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoroquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation reactions. For instance, the synthesis might start with 6-fluoro-4-quinolinamine, which undergoes bromination at the 8-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

8-Bromo-6-fluoroquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with viral replication processes. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 8-bromo-6-fluoroquinolin-4-amine and its analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Synthesis Method Yield Key Features
This compound C₉H₆BrFN₂ 241.06 8-Br, 6-F, 4-NH₂ Not specified (inferred SNAr) N/A Dual halogenation; amine reactivity
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ 353.19 6-Br, 4-NH₂ (aniline-subst.) One-step reflux with Hünig’s base 83% Lipophilic aniline group; high yield
6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine C₂₁H₁₃BrF₃N₃O 466.25 6-Br, 4-NH₂ (quinazoline core) K₂CO₃/DMSO-mediated coupling N/A Quinazoline scaffold; trifluoromethyl enhances electron-withdrawing effects
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine C₁₀H₈BrFN₂O 295.09 4-Br, 8-F, 6-OCH₃, 3-NH₂ Not specified N/A Methoxy improves solubility
6-Fluoroquinolin-4-amine C₉H₇FN₂ 162.16 6-F, 4-NH₂ Not specified N/A Simplified structure; higher solubility

Structural and Functional Insights

Halogenation Patterns: The target compound’s 8-Br and 6-F substituents contrast with 6-Br in Asquith’s analog and 4-Br in 4-bromo-8-fluoro-6-methoxyquinolin-3-amine . Bromine at position 8 may sterically hinder electrophilic substitutions compared to position 6, while fluorine’s electronegativity tunes electronic properties .

Scaffold Differences: Quinoline vs.

Synthetic Accessibility: The one-step synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) demonstrates practicality for library expansion , whereas the target compound’s synthesis may require optimization due to dual halogenation.

Functional Group Impact: Methoxy groups (e.g., in 4-bromo-8-fluoro-6-methoxyquinolin-3-amine) enhance solubility but reduce metabolic stability compared to halogens .

Molecular Weight and Lipophilicity :

  • The aniline-substituted analog (Table 1, row 2) has a higher molecular weight (353.19 vs. 241.06) and increased lipophilicity due to the difluoromethylphenyl group, which may affect membrane permeability in biological systems .

Research Implications

  • The dual halogenation in this compound could enhance selectivity in target binding compared to mono-halogenated analogs .
  • Scalability : High-yield methods like Asquith’s one-step protocol suggest pathways for optimizing the target compound’s synthesis, though steric effects from bromine at position 8 may necessitate tailored conditions.

Biological Activity

8-Bromo-6-fluoroquinolin-4-amine is a compound belonging to the quinoline family, characterized by its unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for the synthesis of various therapeutic agents. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H6BrFN2
  • Molecular Weight : 232.06 g/mol
  • Structure : The compound features a quinoline core with a bromine atom at the 8-position and a fluorine atom at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound has shown potential in inhibiting bacterial enzymes, which is crucial in the development of antibacterial agents.
  • Antiviral Activity : It may interfere with viral replication processes, making it a candidate for antiviral drug development.
  • Interaction with Receptors : The presence of bromine and fluorine atoms can enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects in treating conditions such as bacterial infections and viral diseases. Notably, quinoline derivatives are known for their roles as antimalarials and anticancer agents.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The specific activity of this compound against various pathogens remains an area of active investigation.

Case Studies

  • Antiviral Studies : A study published in ACS Publications highlighted that quinoline derivatives, including those similar to this compound, demonstrated inhibitory effects against viral replication in cell cultures infected with influenza viruses .
  • Anticancer Potential : Research has indicated that certain quinoline-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity . This suggests that this compound may also possess anticancer properties worth exploring.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound significantly influences its biological activity. A comparative analysis with similar compounds reveals the following insights:

CompoundKey FeaturesBiological Activity
6-Fluoroquinolin-4-amineLacks bromineModerate antibacterial
8-Bromoquinolin-4-amineLacks fluorineLower activity
This compound Contains both bromine and fluorineEnhanced reactivity and potency

The presence of both halogen substituents is believed to enhance the compound's lipophilicity and binding interactions with biological targets, potentially leading to improved efficacy.

Q & A

Q. What advanced analytical techniques resolve structural ambiguities in halogenated byproducts?

  • Methodological Answer :
  • LC-MS/MS with ion mobility separates isomers (e.g., bromine positional isomers).
  • X-ray crystallography of co-crystals with target proteins confirms binding orientation .

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